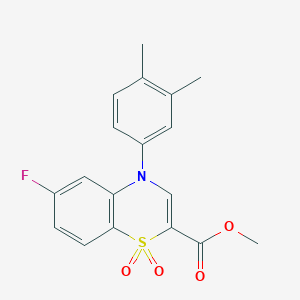

methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a fluorine atom at position 6, a 3,4-dimethylphenyl group at position 4, and a methyl ester at position 2. The 1,1-dioxide modification indicates sulfone groups at positions 1 and 1ʹ of the thiazine ring. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including anti-inflammatory, antimicrobial, and receptor antagonism properties .

Benzothiazine 1,1-dioxides are typically synthesized via nucleophilic substitution or esterification reactions, as exemplified by methods involving refluxing precursors with alkyl halides in the presence of potassium carbonate .

Properties

IUPAC Name |

methyl 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-7-5-13(19)9-15(16)20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDFIOMYXVVZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethylphenylamine with 2-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then cyclized under acidic conditions to yield the benzothiazine core. The final step involves esterification with methyl chloroformate to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzothiazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazine derivatives, sulfoxides, and sulfides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern on the benzothiazine core significantly influences molecular weight, polarity, and intermolecular interactions. Key comparisons include:

*Calculated based on molecular formula.

Key Observations :

- Fluorine vs.

- 3,4-Dimethylphenyl vs. 3-Methoxyphenyl : The dimethylphenyl group enhances lipophilicity (logP), favoring membrane permeability, whereas the methoxy group in may engage in hydrogen bonding, altering solubility.

- Sulfone Geometry : The 1,1-dioxide moiety in all analogs planarizes the thiazine ring, as observed in crystal structures of related compounds .

Biological Activity

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, which has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, analgesic, and other pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by a benzothiazine ring, a methyl ester group, and a fluorine atom. Its molecular formula is with a molecular weight of approximately 305.36 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Anti-inflammatory Properties

Research indicates that derivatives of benzothiazines exhibit notable anti-inflammatory effects. For instance, studies have shown that compounds similar to methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The IC50 values for such compounds suggest effective inhibition in vitro, with some structures demonstrating selectivity for COX-2 over COX-1 .

Analgesic Effects

The analgesic properties of benzothiazine derivatives have been explored in various models. In animal studies, compounds with similar structural features have demonstrated significant pain relief comparable to standard analgesics like ibuprofen and acetaminophen. The mechanism is believed to involve modulation of pain pathways through COX inhibition and other neurochemical interactions .

Antimicrobial Activity

Preliminary studies have suggested that benzothiazine derivatives may possess antimicrobial properties. For example, certain analogs have shown activity against gram-positive bacteria and fungi. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .

Study 1: In Vivo Anti-inflammatory Assessment

In a controlled study involving rats subjected to induced inflammation via carrageenan injection, treatment with methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate resulted in a statistically significant reduction in paw edema compared to the control group (p < 0.05). This suggests that the compound effectively mitigates inflammatory responses.

Study 2: Analgesic Efficacy Comparison

A comparative study evaluated the analgesic efficacy of the compound against standard analgesics in a formalin-induced pain model. The results indicated that the compound provided pain relief at doses comparable to those used for established analgesics, highlighting its potential as an alternative therapeutic agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.